molecular formula C10H15N3O2S B1526152 Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate CAS No. 864277-03-2

Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No. B1526152
M. Wt: 241.31 g/mol
InChI Key: XOTUBRNKFXTMTR-UHFFFAOYSA-N
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Description

Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a compound that contains a piperazine ring, a thiazole ring, and an ethyl carboxylate group . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . Ethyl carboxylate is an ester formed from ethanol and carboxylic acid .


Synthesis Analysis

While specific synthesis methods for Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate are not available, there are general methods for synthesizing piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

  • Synthesis and Biological Activities of Hybrid Molecules : Compounds containing Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with a 1,3-thiazole nucleus have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some displayed good to moderate antimicrobial activity against test microorganisms, with a few exhibiting antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

  • Mycobacterium Tuberculosis Inhibition : Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate derivatives have been designed and screened for inhibiting Mycobacterium tuberculosis DNA GyrB ATPase. Some compounds showed promising inhibition, highlighting potential applications in tuberculosis treatment (Reddy et al., 2014).

  • Antimicrobial and Antifungal Properties : Ethyl 2-aminobenzo[d]thiazole-6-carboxylate derivatives showed significant antibacterial and antifungal activities, which could be valuable in developing new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

  • Hypoglycemic Agents : Some derivatives, like Ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, have been found to be dual-acting hypoglycemic agents, activating both glucokinase and PPARγ, and showing efficacy in reducing glucose levels in mice (Song et al., 2011).

  • Thiazole-Aminopiperidine Hybrids for Tuberculosis : Thiazole-aminopiperidine hybrid analogues have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing significant activity and low cytotoxicity, indicating potential for tuberculosis treatment (Jeankumar et al., 2013).

  • Synthesis of New Piperidine Substituted Benzothiazole Derivatives : Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was reacted with piperidine, producing compounds with notable antibacterial and antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021).

  • Antimicrobial Activity of Pyridine Derivatives : The derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate exhibited variable and modest antimicrobial activity against various strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

  • Antimycobacterial Activity of Novel Compounds : Novel compounds bearing imidazo[1,2-a]pyridine-3-carboxamide structures showed considerable antimycobacterial activity, making them candidates for further research in tuberculosis treatment (Lv et al., 2017).

  • Antiproliferative Activity Against Cancer Cell Lines : New derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one showed significant antiproliferative effects against various human cancer cell lines, indicating their potential as anticancer agents (Mallesha et al., 2012).

properties

IUPAC Name

ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-12-10(16-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTUBRNKFXTMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate

Synthesis routes and methods

Procedure details

1.02 g (5.0 mmol) of ethyl 2-bromothiazole-5-carboxylate and 4.31 g (50 mmol) of piperazine were dissolved in ethanol (20 ml) and the mixture was heated under reflux over a period of 4 h. The solution was then concentrated in vacuo, taken up in EA and washed successively with water and a satd aq. NaCl solution. Following drying of the organic phase over MgSO4, filtration and removal of solvent in vacuo there were obtained 1.12 g (4.6 mmol, 93%) of ethyl 2-piperazin-1-ylthiazole-5-carboxylate.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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